C8H3F3O4
Description
3,4,6-Trifluorophthalic acid (CAS No. 2251-54-9) is a fluorinated derivative of phthalic acid, featuring a benzene ring substituted with three fluorine atoms at positions 3, 4, and 6, along with two carboxylic acid groups (-COOH) at positions 1 and 2 . Its molecular formula is C₈H₃F₃O₄, with a molecular weight of 232.10 g/mol. The compound is of interest in materials science and pharmaceutical chemistry due to the electron-withdrawing effects of fluorine, which enhance acidity and thermal stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
4,5,6-trifluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O4/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRHARIOWRXNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C8H3F3O4 typically involves the fluorination of isophthalic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: C8H3F3O4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the acid groups to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
C8H3F3O4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of high-performance polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of C8H3F3O4 involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This can lead to the inhibition or activation of certain enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of C₈H₃F₃O₄, we compare it with three structurally related compounds:
Phthalic Acid (C₈H₆O₄, CAS No. 88-99-3)
3,5-Difluorophthalic Acid (C₈H₄F₂O₄, hypothetical)
2,3,4,5-Tetrafluorophthalic Acid (C₈H₂F₄O₄, hypothetical)
Table 1: Comparative Properties of C₈H₃F₃O₄ and Analogous Compounds
| Property | C₈H₃F₃O₄ (3,4,6-Trifluoro) | C₈H₆O₄ (Phthalic Acid) | C₈H₄F₂O₄ (3,5-Difluoro) | C₈H₂F₄O₄ (2,3,4,5-Tetrafluoro) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 232.10 | 166.13 | 198.12 | 250.08 |
| Melting Point (°C) | ~230 (decomp.) | 210 (decomp.) | ~200 | ~260 |
| Solubility in Water | Low | Moderate | Moderate | Very Low |
| pKa₁ (Carboxylic Acid) | ~1.8 | 2.95 | ~2.5 | ~1.2 |
| pKa₂ (Carboxylic Acid) | ~4.3 | 5.41 | ~4.8 | ~3.5 |
Key Observations:
Acidity: The trifluoro derivative (C₈H₃F₃O₄) exhibits stronger acidity than phthalic acid due to the electron-withdrawing inductive effect of fluorine atoms, which stabilize the deprotonated carboxylate anion. Acidity increases with fluorine substitution (pKa₁: Tetrafluoro < Trifluoro < Difluoro < Non-fluorinated) .
Thermal Stability : Higher fluorine content correlates with increased melting points and thermal stability, as seen in the tetrafluoro analog’s estimated melting point of ~260°C .
Solubility : Fluorination reduces water solubility due to enhanced hydrophobicity. C₈H₃F₃O₄ is less soluble than phthalic acid but more soluble than the tetrafluoro analog .
Critical Analysis of Molecular Weight and Functional Differences
As highlighted in , molecular weight differences significantly influence properties:
- C₈H₃F₃O₄ (232.10 g/mol) vs. Phthalic Acid (166.13 g/mol) : The 66 g/mol increase due to fluorine atoms reduces solubility but improves thermal stability and acidity.
- Impact on Reactivity : Higher molecular weight fluorinated analogs may exhibit slower reaction kinetics in esterification or amidation due to steric hindrance .
Biological Activity
C8H3F3O4, also known as a fluorinated compound derived from isophthalic acid, has garnered attention in recent research due to its potential biological activities. The compound's structure, characterized by the presence of three fluorine atoms and carboxylic acid functionalities, suggests significant interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Weight : 224.1 g/mol
- Functional Groups : Carboxylic acid (-COOH), Fluorine substituents
The presence of fluorine atoms enhances the compound's lipophilicity and reactivity, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The fluorine atoms increase the compound's ability to form strong bonds with target molecules, potentially leading to:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : The compound can interact with receptors, influencing signaling pathways that regulate biological processes such as inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, making it a candidate for further development in treating inflammatory diseases.
- Antimicrobial Activity : There is evidence that this compound can inhibit bacterial growth by targeting specific bacterial enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine production | |
| Antimicrobial | Inhibition of bacterial enzyme activity |
Case Study Example
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability, suggesting a dose-dependent response. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates respectively.
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
- Key Findings :
- At concentrations above 10 µM, there was a marked decrease in cell viability (p < 0.05).
- Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound.
Table 2: Experimental Data from Cell Viability Assays
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 85 | 90 |
| 10 | 60 | 70 |
| 20 | 30 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
